molecular formula C10H8ClNO2S B1492502 Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate CAS No. 1680191-38-1

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate

Cat. No.: B1492502
CAS No.: 1680191-38-1
M. Wt: 241.69 g/mol
InChI Key: KCFAMALYDWEQDE-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the 2-position and a carboxylate ester group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzoic acid and thionyl chloride to form 2-chlorobenzoyl chloride.

  • Thiazole Formation: The 2-chlorobenzoyl chloride is then reacted with thiourea to form the thiazole ring.

  • Esterification: Finally, the resulting 2-chlorobenzo[d]thiazole-5-carboxylic acid is esterified with ethanol to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate

  • Ethyl 2,4-bis(4-chlorophenyl)thiazole-5-carboxylate

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Properties

IUPAC Name

ethyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFAMALYDWEQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate
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Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate
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